molecular formula C3H7NO B1332694 Azetidin-3-ol CAS No. 45347-82-8

Azetidin-3-ol

Cat. No. B1332694
CAS RN: 45347-82-8
M. Wt: 73.09 g/mol
InChI Key: GMWFCJXSQQHBPI-UHFFFAOYSA-N
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Description

Azetidin-3-ol is not directly mentioned in the provided papers; however, the papers discuss various azetidin-2-ones and their derivatives, which are closely related to azetidin-3-ol in terms of their four-membered cyclic structure. Azetidin-2-ones, also known as β-lactams, are recognized as valuable building blocks in the synthesis of a wide range of organic molecules, including antibiotics, due to the strain energy associated with their four-membered ring structure .

Synthesis Analysis

The synthesis of azetidin-2-ones and their derivatives is well-documented. For instance, substituted azetidin-2-ones have been synthesized from serine and threonine, followed by alkylation and further transformations to yield compounds with antimicrobial activity . Another method involves the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4, leading to the formation of aziridines and azetidines . Additionally, azetidinols have been used in calcium(II)-catalyzed Friedel-Crafts reactions to produce 3,3-diarylazetidines , and iron-catalyzed thiol alkylation to synthesize 3-aryl-3-sulfanyl azetidines . These methods demonstrate the versatility of azetidin-2-ones in chemical synthesis.

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is characterized by a strained four-membered lactam ring, which is highly reactive and can be used to generate a variety of functional groups and molecular frameworks. The reactivity of the β-lactam ring allows for selective bond cleavage and transformation into diverse synthetic target molecules . The presence of substituents on the azetidin-2-one ring, such as aryl or sulfanyl groups, can significantly influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

Azetidin-2-ones undergo a range of chemical reactions, including alkylation, reduction, and catalyzed reactions. For example, the alkylation of azetidin-2-ones with bromoacetate or secondary alpha-bromo esters leads to the formation of compounds with significant antimicrobial activity . Reduction with LiAlH4 can result in ring opening and the formation of aziridines and azetidines . Catalytic reactions, such as the Friedel-Crafts alkylation and thiol alkylation, have been used to synthesize substituted azetidines with potential applications in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones and their derivatives are influenced by their molecular structure and substituents. The strained β-lactam ring imparts a high degree of reactivity, making these compounds suitable for a variety of chemical transformations. The introduction of different functional groups can lead to changes in solubility, stability, and biological activity. For instance, the synthesis of trifluoromethyl-containing azetidin-2-ones has been reported, which are used as building blocks for the preparation of compounds with diverse functional groups . Additionally, the antimicrobial activity of various azetidin-2-one derivatives has been evaluated, showing potent activity against certain bacteria and fungi .

Scientific Research Applications

Synthesis and Glycosidase Inhibitory Activity

Azetidin-3-ol has been synthesized from d-glucose, and its glycosidase inhibitory activity has been investigated. For instance, the N-methylated compound derived from azetidin-3-ol exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger, showing its potential in enzyme inhibition studies (Lawande et al., 2015).

Pharmacological Potential

Research on 3-substituted azetidine derivatives, including azetidin-3-ols, has shown significant pharmacological potential. For example, 1-Cyclohexyl-3-guanidinoazetidine demonstrated notable antihypertensive activity, highlighting the compound's utility in medicinal chemistry (Okutani et al., 1974).

Molecular Structure Analysis

The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol have been determined, providing valuable insights into the compound's physical and chemical properties. Such analyses aid in understanding the compound's reactivity and potential applications (Ramakumar et al., 1977).

Industrial Synthesis Optimization

The synthesis of 1-Benzylazetidin-3-ol, an important intermediate for substituted azetidine, has been optimized. This optimized process is significant for industrial applications, allowing for more efficient and economical production (Reddy et al., 2011).

Drug Discovery and Synthesis

Azetidin-3-ols have been used in the synthesis of 3-Aryl-3-sulfanyl azetidines, which are valuable in drug design due to their novel chemical structure. These derivatives demonstrate the potential for incorporation in drug discovery programs (Dubois et al., 2019).

The Minisci reaction has been used to introduce azetidin-3-yl groups into heteroaromatic bases, proving useful in the synthesis of compounds significant in the drug discovery industry, such as gefitinib and hydroquinine (Duncton et al., 2009).

Safety And Hazards

The safety information for Azetidin-3-ol indicates that it is classified under GHS05, with the signal word "Danger" . The hazard statements include H314 .

Future Directions

Azetidines are considered an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .

properties

IUPAC Name

azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWFCJXSQQHBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363837
Record name Azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-ol

CAS RN

45347-82-8
Record name Azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYAZETIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
R Pedrosa, C Andrés, J Nieto… - The Journal of Organic …, 2005 - ACS Publications
… We now report on the synthesis of enantiopure azetidin-3-ol derivatives by stereospecific Yang photocyclization in N-benzyl- and N-allyl-2-acyl-perhydro-1,3-benzoxazine derivatives. …
Number of citations: 33 pubs.acs.org
Y Dejaegher, NM Kuz'menok, AM Zvonok… - Chemical …, 2002 - ACS Publications
… Addition of methylmagnesium bromide to N-diphenylmethylazetidin-3-one, followed by a Ritter type reaction on the azetidin-3-ol, has been described in very low yield. This low yield …
Number of citations: 136 pubs.acs.org
SS Chatterjee, DJ Triggle - Chemical Communications (London), 1968 - pubs.rsc.org
3-Chloro-1-diphenylmethylamino-2-hydroxy-propane?(I), obtained from benzhydrylamine and l-chloro-2, 3-epoxypropane, had mp 201"(HC1 salt) and was cyclised3 to 1-…
Number of citations: 18 pubs.rsc.org
A MORIMOTO, T OKUTANI… - Chemical and …, 1973 - jstage.jst.go.jp
General Procedure of the Oxidation of 1-Alkylazetidin-3-ols (I) To a solution of DMSO (80 ml) containing 1-alkylazetidin-3-ol (I)(30 mmole) and triethylamine (30 g) was added pyridine-…
Number of citations: 1 www.jstage.jst.go.jp
S Ramakumar, K Venkatesan, ST Rao - … Crystallographica Section B …, 1977 - scripts.iucr.org
… 1-(Diphenylmethyl)azetidin-3-ol is triclinic, space group P1, with a=8.479(2), b=17.294(4), c = 10.606 (3) A, a = 118.59 (2),/~ = 100.30 (2), y = 89.63 (2), Z = 4. The structure was solved …
Number of citations: 5 scripts.iucr.org
V Krishna Reddy, D Udaykiran… - … Process Research & …, 2011 - ACS Publications
… efficient, the total cost for the preparation of azetidin-3-ol hydrochloride 5 has not reached our … Our interest in replacing 2a to synthesize azetidin-3-ol hydrochloride 5 was thus renewed …
Number of citations: 14 pubs.acs.org
T Kawasaki, Y Ago, T Kitao, T Nashida, A Takagi… - …, 2008 - Elsevier
… 1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate (T-817MA) was developed as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. T-…
Number of citations: 28 www.sciencedirect.com
A Salgado, M Boeykens, C Gauthier, JP Declercq… - Tetrahedron, 2002 - Elsevier
… To the best of our knowledge, the preparation of all cis 2,4-disubstituted azetidin-3-ol derivatives has been reported only once, 31 although no accurate NMR data on these compounds …
Number of citations: 20 www.sciencedirect.com
M Gajhede, U Anthoni, C Christophersen… - … Section B: Structural …, 1989 - scripts.iucr.org
… All distances and angles, including O, are close to those determined for the closely related 1-(diphenylmethyl)azetidin- 3-ol (Ramakumar, Venkatesan & Rao, 1977). Fig. 1 shows an …
Number of citations: 7 scripts.iucr.org
DM Hodgson, CI Pearson… - The Journal of Organic …, 2013 - ACS Publications
… (10) This azetidinol 12 could be conveniently prepared in two steps from commercially available azetidin-3-ol hydrochloride (10) (Scheme 3), by diacylation and amide thionation (93%), …
Number of citations: 27 pubs.acs.org

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